
5-Methylthiopentanaldoxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-5-(methylsulfanyl)pentanal oxime is a 5-(methylsulfanyl)pentanal oxime in which the oxime moiety has E configuration. It is an omega-(methylsulfanyl)-(E)-alkanal oxime and a 5-(methylsulfanyl)pentanal oxime.
Applications De Recherche Scientifique
Biochemical Research
5-Methylthiopentanaldoxime is involved in the biochemical pathways of certain natural compounds. For instance, it's a precursor in the biosynthesis of aliphatic glucosinolates in Arabidopsis thaliana. Cytochrome P450 CYP79F1 catalyzes the formation of this compound from dihomomethionine and trihomomethionine. This process is vital for the production of major glucosinolates in A. thaliana leaves, such as 4-methylthiobutylglucosinolate and 4-methylsulfinylbutylglucosinolate, which play a role in plant interactions with pests and may have chemoprotective properties against cancer (Hansen et al., 2001).
Cancer Research
In the context of cancer research, various compounds structurally related to this compound, like 5-azacytidine and 5-aza-2′-deoxycytidine, have been studied for their effects on DNA methylation, a key process in gene expression regulation. These compounds are known for their ability to inhibit DNA methylation, and thus, they can reactivate tumor suppressor genes silenced by aberrant methylation, offering a potential therapeutic pathway in cancer treatment (Christman, 2002).
Antimicrobial and Antiparasitic Research
5'-Alkyl-substituted analogs of 5'-methylthioadenosine, a compound related to this compound, have been explored for their potential as antimicrobial and antiparasitic agents. For instance, certain analogs have shown trypanocidal activity, being effective against Trypanosoma brucei brucei, which causes sleeping sickness (Bacchi et al., 1991).
Metabolic Research
Studies have also investigated compounds similar to this compound in metabolic research. For example, methylglyoxal, an alpha-oxoaldehyde, can modify arginine and lysine residues in proteins, forming advanced glycation end-products. These modifications are associated with complications of diabetes and neurodegenerative diseases (Nemet et al., 2006).
Drug Resistance Research
Research on DNA methylation inhibitors, which share a structural similarity with this compound, has contributed significantly to understanding drug resistance in cancer. These inhibitors, like 5-azacytidine and 5-aza-2′-deoxycytidine, help in reactivating silenced genes in cancer cells and have been studied to overcome drug resistance mechanisms (Murgo, 2005).
Propriétés
Formule moléculaire |
C6H13NOS |
|---|---|
Poids moléculaire |
147.24 g/mol |
Nom IUPAC |
(NE)-N-(5-methylsulfanylpentylidene)hydroxylamine |
InChI |
InChI=1S/C6H13NOS/c1-9-6-4-2-3-5-7-8/h5,8H,2-4,6H2,1H3/b7-5+ |
Clé InChI |
KNFFJJFEYQLINT-FNORWQNLSA-N |
SMILES isomérique |
CSCCCC/C=N/O |
SMILES |
CSCCCCC=NO |
SMILES canonique |
CSCCCCC=NO |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-Methoxyethyl)-4-[(6-Pyridin-4-Ylquinazolin-2-Yl)amino]benzamide](/img/structure/B1263992.png)
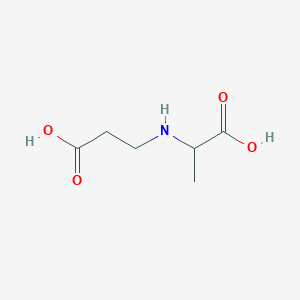
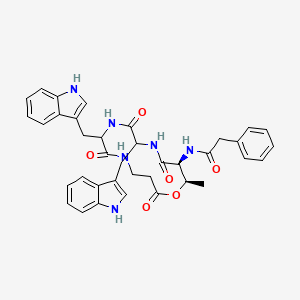
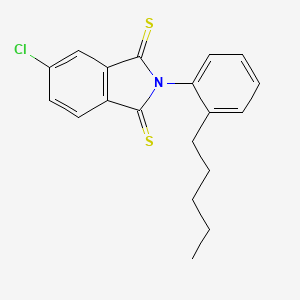
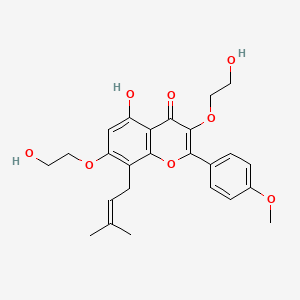
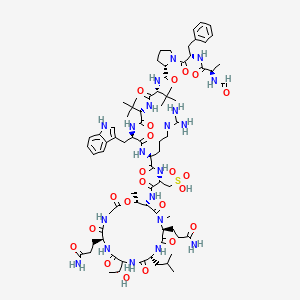
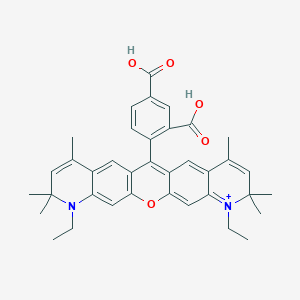
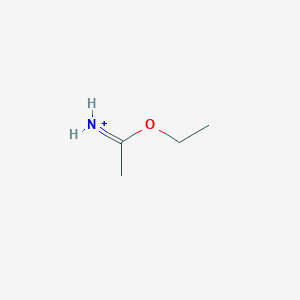
![N-[[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-azetidinyl]methyl]-2,6-difluorobenzenesulfonamide](/img/structure/B1264004.png)
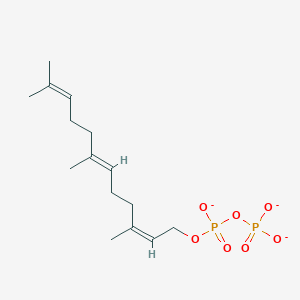
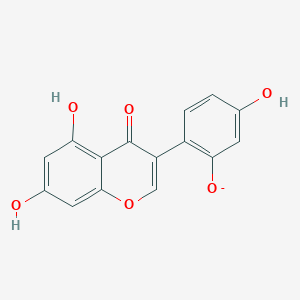

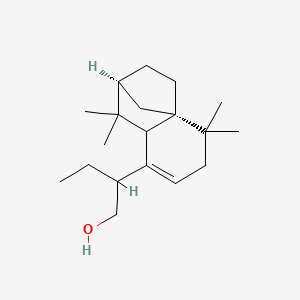
![2-[5-Phenoxy-4'-(trifluoromethyl)biphenyl-3-yl]pentanoic acid](/img/structure/B1264012.png)